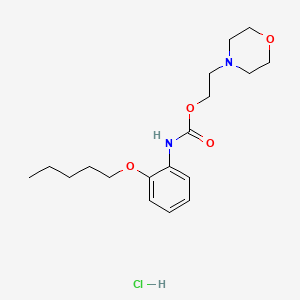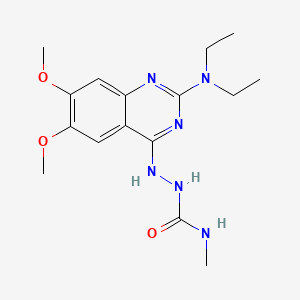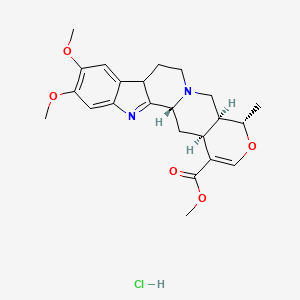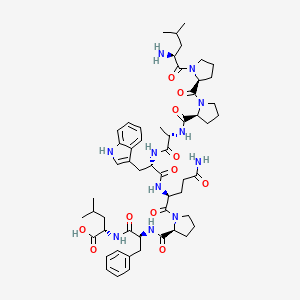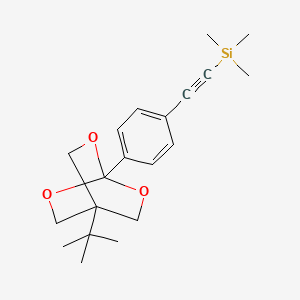
Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound features a silane core with a phenyl group and a trioxabicyclo octane structure, making it a subject of interest in advanced material science and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” likely involves multiple steps, including the formation of the trioxabicyclo octane structure, the attachment of the phenyl group, and the incorporation of the silane moiety. Typical reaction conditions may include the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may target the phenyl group or other functional groups within the molecule.
Substitution: The phenyl group or other substituents may be replaced by different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure can serve as a template for designing new materials with specific properties.
Biology
In biological research, organosilicon compounds are often explored for their potential use in drug delivery systems and as biocompatible materials. The trioxabicyclo octane structure may offer unique interactions with biological molecules.
Medicine
Medical applications may include the development of new pharmaceuticals or diagnostic agents. The stability and reactivity of the silane group can be harnessed to create compounds with therapeutic potential.
Industry
In industry, this compound may be used in the production of advanced materials, such as coatings, adhesives, and sealants. Its thermal stability and chemical resistance make it suitable for high-performance applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In chemical reactions, the silane group may act as a reactive center, facilitating various transformations. In biological systems, the compound’s structure may interact with specific molecular targets, influencing pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other organosilicon compounds with different substituents or structural variations. Examples include:
- Trimethylsilyl derivatives
- Phenylsilane compounds
- Trioxabicyclo octane derivatives
Uniqueness
What sets “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” apart is its unique combination of a silane core, a phenyl group, and a trioxabicyclo octane structure. This combination may impart specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
108636-25-5 |
|---|---|
Molekularformel |
C20H28O3Si |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-[4-(4-tert-butyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C20H28O3Si/c1-18(2,3)19-13-21-20(22-14-19,23-15-19)17-9-7-16(8-10-17)11-12-24(4,5)6/h7-10H,13-15H2,1-6H3 |
InChI-Schlüssel |
ATGBINQKNBKIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


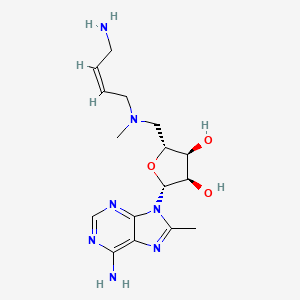
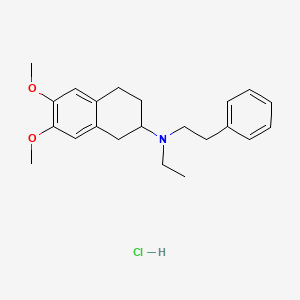
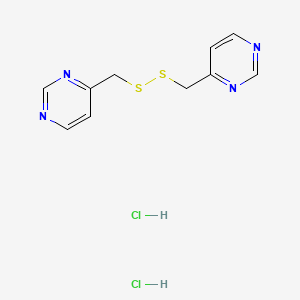
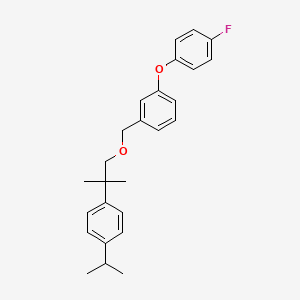
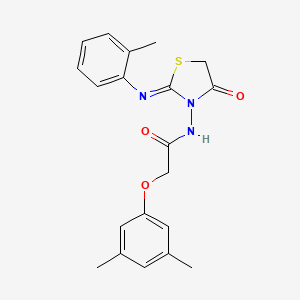
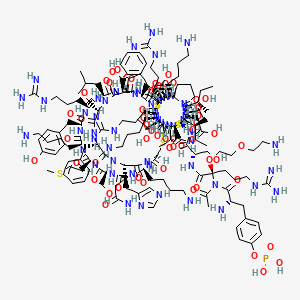
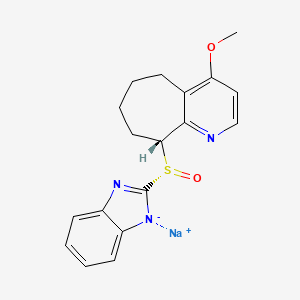
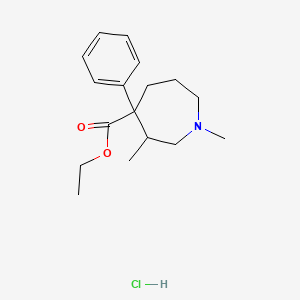
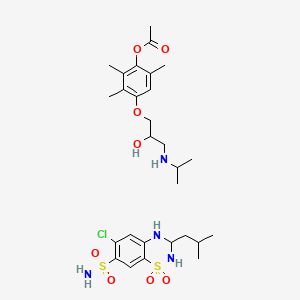
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
